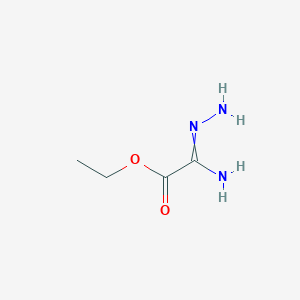
イミノヒドラジノ酢酸エチルエステル
概要
説明
Iminohydrazinoacetic acid ethyl ester is a useful research compound. Its molecular formula is C4H9N3O2 and its molecular weight is 131.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality Iminohydrazinoacetic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Iminohydrazinoacetic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
循環器疾患管理
イミノヒドラジノ酢酸エチルエステル: は、循環器疾患の管理に効果的であることが示されています。 誘導体であるエイコサペンタエン酸エチルエステル (EPA-EE) は、高トリグリセリド血症の成人の心臓血管イベントのリスクを軽減するための追加療法として FDA によって承認されています 。この用途は、世界的に心臓血管疾患の有病率が高いことから重要です。
精密栄養学
精密栄養学への需要の高まりから、高純度 EPA-EE の研究が進められています。EPA-EE は、高脂血症や重度のうつ病などの状態において、混合オメガ 3 多価不飽和脂肪酸製剤よりも効率的に機能します 。イミノヒドラジノ酢酸エチルエステルが EPA-EE の形成における役割は、標的栄養療法の開発における重要性を強調しています。
工業プロセスにおける生体触媒
イミノヒドラジノ酢酸エチルエステルから誘導できる微生物エステラーゼは、工業プロセスにおける生体触媒で広く使用されています。 これらの酵素はエステル結合の加水分解に寄与し、水溶性アシルエステルと短鎖アシル基を含む乳化グリセロールエステルの生成につながります 。その用途には、食品製造、皮革なめし、製紙・パルプ生産などがあります。
医薬品合成
医薬品では、イミノヒドラジノ酢酸エチルエステルは、ラセミ化合物の酵素的加水分解分解において役割を果たします。 例えば、ラセミイブプロフェンエチルエステルの活性エナンチオマーへの分解は、医薬品合成における重要なステップです 。このプロセスは、高純度の医薬品を製造するために不可欠です。
バイオ燃料生産
脂肪酸のエチルエステル (EE) の酵素的生産は、バイオ燃料生産における重要なステップです。 リパーゼに基づく生体触媒は、イオン添加剤の添加によって改善することができ、このプロセスに適用できます 。イミノヒドラジノ酢酸エチルエステルは、これらの生体触媒の効率を高めるために使用できます。
環境生物修復
イミノヒドラジノ酢酸エチルエステルから誘導されたエステラーゼは、環境生物修復にも使用されます。 それらは、汚染物質となり得るエステル化合物の分解において役割を果たし、汚染された場所の浄化に貢献します 。この用途は、特に持続可能な環境慣行の文脈において関連しています。
生物活性
Iminohydrazinoacetic acid ethyl ester (IHAEE) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of the biological activity associated with IHAEE, including its effects on various biological systems, mechanisms of action, and relevant research findings.
IHAEE is an ethyl ester derivative of iminohydrazinoacetic acid, characterized by the presence of hydrazine and acetic acid functionalities. Its molecular structure allows it to interact with biological membranes and cellular components, making it a candidate for various therapeutic applications.
1. Antitumor Activity
Studies have indicated that IHAEE exhibits significant antitumor properties. For instance, a petroleum ether extract containing IHAEE demonstrated cytotoxic effects against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The half-maximal inhibitory concentration (IC50) values were reported as follows:
| Cell Line | IC50 (μg/mL) |
|---|---|
| A549 | 9.14 |
| MCF-7 | 15.15 |
| HepG2 | 22.26 |
These results suggest that IHAEE may inhibit tumor cell proliferation through various mechanisms, potentially involving apoptosis induction and cell cycle arrest .
2. Antimicrobial Activity
IHAEE has also been evaluated for its antimicrobial properties. Research indicates that ethyl esters of fatty acids, similar to IHAEE, possess broad-spectrum antimicrobial activity against various pathogens. Specifically, it has been shown to target Malassezia spp., a genus of fungi associated with skin conditions like dandruff and seborrheic dermatitis. The minimal inhibitory concentrations (MIC) against these fungi ranged from 5 to 10 mmol/L . This suggests a potential for IHAEE in topical formulations aimed at treating fungal infections.
3. Anti-inflammatory Effects
The anti-inflammatory properties of IHAEE have been explored using animal models. In studies involving carrageenan-induced paw edema in rats, IHAEE demonstrated significant inhibition of edema formation, indicating its potential as an anti-inflammatory agent. The effective doses ranged from 4 to 40 mg/kg body weight, with maximum inhibition observed at higher doses . This activity may be attributed to the modulation of inflammatory mediators such as prostaglandins and cytokines.
The biological activities of IHAEE can be attributed to several mechanisms:
- Cell Membrane Interaction : The ethyl ester group enhances the compound's ability to penetrate lipid membranes, facilitating interactions with cellular targets.
- Enzyme Inhibition : IHAEE may inhibit specific enzymes involved in tumor growth and inflammation, contributing to its antitumor and anti-inflammatory effects.
- Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress pathways, which are critical in cancer progression and inflammation.
Case Study 1: Antitumor Efficacy
A study conducted on the effects of IHAEE on human cancer cell lines revealed that treatment with varying concentrations resulted in significant cell death compared to untreated controls. The study utilized an MTT assay to quantify cell viability post-treatment.
Case Study 2: Anti-inflammatory Response
In another case study involving rat models, administration of IHAEE significantly reduced paw edema induced by carrageenan. This study highlighted the dose-dependent nature of the anti-inflammatory response and provided insights into the timing of peak efficacy following administration.
特性
IUPAC Name |
ethyl 2-amino-2-hydrazinylideneacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O2/c1-2-9-4(8)3(5)7-6/h2,6H2,1H3,(H2,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSVVZLIWUIPOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















